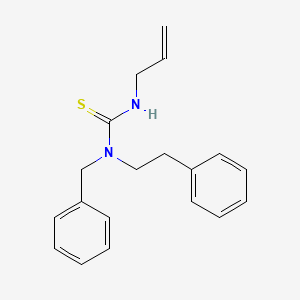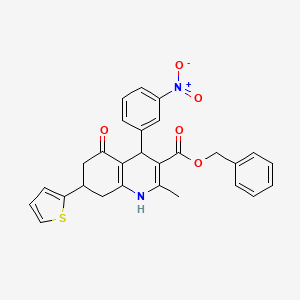![molecular formula C22H22ClN3O2 B11617209 (5Z)-3-(2-chlorobenzyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11617209.png)
(5Z)-3-(2-chlorobenzyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of imidazolidine-2,4-diones.
- The compound has the following structure:
This compound
. - It contains an imidazolidine ring and a pyrrolidine ring, both fused together.
- The Z configuration indicates the geometry of the double bond.
- This compound exhibits interesting pharmacological properties, making it relevant for further exploration.
准备方法
- The synthetic route involves condensation reactions.
- One common method is the reaction between 2-chlorobenzaldehyde and 2-methyl-4-(pyrrolidin-1-yl)benzaldehyde in the presence of a base.
- Industrial production methods may vary, but they typically follow similar principles.
化学反应分析
- The compound can undergo various reactions:
Oxidation: It may be oxidized to form a corresponding imidazolidine-2,4-dione with additional functional groups.
Reduction: Reduction of the imidazolidine ring could yield a saturated derivative.
Substitution: Substitution reactions at the benzyl positions are possible.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
- Major products depend on reaction conditions and substituents.
科学研究应用
Medicine: Investigated for potential antiviral, antibacterial, or antitumor properties.
Chemistry: Used as a building block for more complex molecules.
Industry: May find applications in materials science or catalysis.
作用机制
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
相似化合物的比较
- Similar compounds include other imidazolidine derivatives.
- Uniqueness lies in the combination of the chlorobenzyl and pyrrolidinyl moieties.
属性
分子式 |
C22H22ClN3O2 |
|---|---|
分子量 |
395.9 g/mol |
IUPAC 名称 |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[(2-methyl-4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C22H22ClN3O2/c1-15-12-18(25-10-4-5-11-25)9-8-16(15)13-20-21(27)26(22(28)24-20)14-17-6-2-3-7-19(17)23/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,24,28)/b20-13- |
InChI 键 |
LNMHGGQZGRAERZ-MOSHPQCFSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)N2CCCC2)/C=C\3/C(=O)N(C(=O)N3)CC4=CC=CC=C4Cl |
规范 SMILES |
CC1=C(C=CC(=C1)N2CCCC2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11617133.png)

![1,3-bis(4-chlorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11617158.png)
![ethyl N-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetyl}glycinate](/img/structure/B11617166.png)
![9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617169.png)
![Ethyl 2-phenyl-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate](/img/structure/B11617179.png)
![methyl 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B11617181.png)
![10-[4-(propan-2-yl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11617184.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11617190.png)
![7-chloro-3-(4-chlorophenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11617192.png)
![4-[(2,8-Dimethylquinolin-4-yl)amino]phenol](/img/structure/B11617196.png)
![2-(4-benzylpiperidin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617201.png)
![1,2,4-Oxadiazole, 5-[4-(1,1-dimethylethyl)phenyl]-3-(3-nitrophenyl)-](/img/structure/B11617217.png)
